N-(2-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzamide
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Overview
Description
N-(2-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzamide is a complex organic compound with potential applications in various scientific research fields. It features a benzamide core attached to a modified pyridine and azetidine moiety, enhancing its biochemical activity. Its structural uniqueness makes it a valuable subject of study in medicinal chemistry and pharmacology.
Scientific Research Applications
Chemistry: : Used in developing novel organic reactions and synthetic methodologies, particularly involving nitrogen-containing heterocycles.
Biology: : Investigated for its role in enzyme inhibition and protein binding studies, enhancing our understanding of biochemical pathways.
Medicine: : Explored as a potential therapeutic agent, particularly in targeting specific biological pathways implicated in diseases.
Industry: : Utilized in the synthesis of specialty chemicals and pharmaceutical intermediates, demonstrating its versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : Begin with the preparation of the 1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. This can be achieved through a cyclization reaction involving a suitable precursor.
Azetidine Intermediate Formation: : The prepared acid is then reacted with azetidine under conditions facilitating the formation of the azetidin-1-yl group, often using an activating agent like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide).
Coupling Reaction: : The azetidine intermediate is further coupled with 2-oxoethyl benzamide using a coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to form the final product.
Industrial Production Methods
Scalability: : Employing continuous flow reactors to scale up the coupling reactions, ensuring controlled reaction conditions and high yield.
Purification: : Utilize chromatographic techniques like high-performance liquid chromatography (HPLC) for purification, ensuring high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions at the pyridine moiety, potentially converting the dihydropyridine to a pyridinium salt under strong oxidizing conditions.
Reduction: : Reduction at the oxo groups on the pyridine and ethylbenzamide linkages can yield alcohol derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the benzamide ring, allowing modifications to the aryl group.
Common Reagents and Conditions
Oxidation: : Agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Use of lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) under mild conditions.
Substitution: : Employing reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: : Forms pyridinium salts and carboxylic acids.
Reduction: : Produces secondary or tertiary alcohols.
Substitution: : Leads to functionalized benzamides with diverse substituents.
Mechanism of Action
Molecular Targets: : Primarily interacts with enzymes and receptors featuring active sites complementary to its azetidine and pyridine structures.
Pathways Involved: : Modulates biochemical pathways through inhibition or activation of specific enzymes, impacting cellular functions and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopropyl-2-oxoethyl)pyridine derivatives: : Share the pyridine core but lack the azetidine ring, making them less versatile in biochemical applications.
Benzamide derivatives: : Without the azetidine and pyridine modifications, they exhibit different pharmacokinetic properties.
Uniqueness
Multi-functionality: : The unique combination of the cyclopropyl, methyl, pyridine, azetidine, and benzamide groups offers diverse chemical reactivity and biological activity.
Target Specificity: : Higher binding affinity and specificity for certain biological targets compared to simpler benzamide or pyridine derivatives.
N-(2-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzamide thus stands out as a compound of significant interest, offering unique insights and applications across various fields of scientific research.
Properties
IUPAC Name |
N-[2-[3-(1-cyclopropyl-2-methyl-6-oxopyridin-4-yl)oxyazetidin-1-yl]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-14-9-17(10-19(25)24(14)16-7-8-16)28-18-12-23(13-18)20(26)11-22-21(27)15-5-3-2-4-6-15/h2-6,9-10,16,18H,7-8,11-13H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBYNMLDXUVBNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)CNC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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